molecular formula C19H21N3O3 B6061897 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide

6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide

Cat. No. B6061897
M. Wt: 339.4 g/mol
InChI Key: XCKRSFOROIYGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular energy metabolism and various physiological processes.

Mechanism of Action

The mechanism of action of 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide involves the activation of NAD+ dependent enzymes, including sirtuins. This compound can increase NAD+ levels in cells by acting as a precursor to NAD+ synthesis. Increased NAD+ levels can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound can also activate sirtuins, which can regulate various cellular processes, including aging, inflammation, and stress response.
Biochemical and Physiological Effects:
6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide has been shown to have several biochemical and physiological effects. This compound can increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound can also activate sirtuins, which can regulate various cellular processes, including aging, inflammation, and stress response. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide in lab experiments include its potential therapeutic applications in various diseases, its ability to increase NAD+ levels in cells, and its ability to activate sirtuins. However, the limitations of using this compound in lab experiments include its high cost, low solubility in water, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide. One potential direction is to investigate the therapeutic potential of this compound in cancer treatment. Another potential direction is to explore the role of this compound in regulating mitochondrial function and cellular energy metabolism. Furthermore, the potential of this compound in treating neurodegenerative diseases, metabolic disorders, and aging-related diseases can also be explored. Finally, more research is needed to understand the mechanism of action and potential side effects of this compound at different doses and in different cell types.

Synthesis Methods

The synthesis of 6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide involves several steps. The first step is the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylamine, which is then coupled with nicotinamide in the presence of a coupling reagent. The resulting intermediate is then subjected to cyclopropylamine in the presence of a base to obtain the final product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide has been shown to have potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Several studies have demonstrated that this compound can increase NAD+ levels in cells, which can improve mitochondrial function, DNA repair, and cellular energy metabolism. This compound has also been shown to activate sirtuins, which are enzymes that play a crucial role in regulating cellular processes such as aging, inflammation, and stress response.

properties

IUPAC Name

6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(13-5-8-18(21-11-13)22-14-6-7-14)20-10-9-15-12-24-16-3-1-2-4-17(16)25-15/h1-5,8,11,14-15H,6-7,9-10,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRSFOROIYGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C(=O)NCCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide

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